Phenyl oxane-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
917566-84-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
phenyl oxane-4-carboxylate |
InChI |
InChI=1S/C12H14O3/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
FMDRSKQHDRRLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenyl Oxane 4 Carboxylate and Its Derivatives
Regioselective and Stereoselective Synthesis Strategies
The precise control over the arrangement of atoms in three-dimensional space is critical in chemical synthesis. For phenyl oxane-4-carboxylate, this involves ensuring the formation of the six-membered oxane ring and the correct placement and orientation of the carboxylate substituent.
The construction of the oxane-4-carboxylate scaffold is not typically a single-step process but rather a sequence of reactions starting from simpler, acyclic precursors. A common conceptual approach involves creating a 1,5-pentanediol (B104693) derivative with a carbon-based functional group at the C3 position, which will become the C4 position of the oxane ring after cyclization.
One plausible pathway begins with a Michael addition reaction. For instance, a malonic ester derivative can be added to an α,β-unsaturated aldehyde. The resulting adduct can then undergo reduction of the aldehyde and a subsequent cyclization step to form the oxane ring. The geminal esters on the C4 position can then be selectively hydrolyzed and decarboxylated to yield the mono-acid, which is the direct precursor for the final esterification step. This multi-step approach allows for the introduction of various substituents on the ring by using appropriately substituted starting materials.
The formation of the oxane ring itself is a critical step, often achieved through intramolecular cyclization. This strategy involves a precursor molecule containing both a nucleophile (typically a hydroxyl group) and an electrophile (such as a halide or tosylate) separated by a suitable carbon chain.
Acid-Catalyzed Cyclization of Alkenols : An effective method for forming tetrahydropyran (B127337) rings involves the acid-catalyzed intramolecular hydroalkoxylation of an alkenyl alcohol. researchgate.net For example, a 5-hexen-1-ol (B1630360) derivative bearing a precursor to the carboxylate group at the 4-position can be cyclized in the presence of a Brønsted or Lewis acid. mdpi.com The stereoselectivity of this cyclization can often be controlled by the steric and electronic nature of the substituents on the alkenyl chain. mdpi.com
Williamson Ether Synthesis : A classic and reliable method is the intramolecular Williamson ether synthesis. This involves generating an alkoxide from a 5-hydroxyalkyl halide or sulfonate. The alkoxide then displaces the leaving group in a 6-exo-tet cyclization to form the oxane ring. The rate and efficiency of these ring-closure reactions are highly dependent on the ring size, with the formation of five- and six-membered rings being particularly favorable. masterorganicchemistry.com
Haloetherification : Another powerful strategy is intramolecular haloetherification, where an alkenyl alcohol is treated with a halogen source (e.g., N-bromosuccinimide). This reaction proceeds via a halonium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to yield a halogenated oxane. The halogen can be subsequently removed via reductive dehalogenation. This method provides excellent control over regioselectivity and stereoselectivity. nih.gov
Interactive Table: Comparison of Intramolecular Cyclization Strategies for Oxane Ring Formation
| Method | Key Reagents | Typical Conditions | Advantages | Considerations |
| Acid-Catalyzed Cyclization | Alkenyl alcohol, Brønsted/Lewis Acid | Varies (e.g., DCM, acid catalyst) | Atom economical, direct. mdpi.com | Potential for side reactions, requires specific substrate activation (e.g., silyl (B83357) groups). researchgate.netmdpi.com |
| Williamson Ether Synthesis | 5-Halo-1-alkanol, Base | Base (e.g., NaH) in THF | Reliable, widely applicable. | Requires pre-functionalization to install the leaving group. |
| Haloetherification | Alkenyl alcohol, Halogen source (NBS, I2) | Organic solvent (e.g., CH2Cl2) | High regio- and stereocontrol. nih.gov | Introduces a halogen that may need to be removed. |
Once the oxane-4-carboxylic acid scaffold is synthesized, the final step is the formation of the phenyl ester. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com
This reaction involves heating the carboxylic acid (oxane-4-carboxylic acid) with an excess of the alcohol (phenol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed. masterorganicchemistry.comlibretexts.org
For substrates that are sensitive to strong acids and high temperatures, milder methods are employed. Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This reaction can be performed at room temperature and generally gives high yields. mdpi.com
Amide derivatives can be similarly prepared by reacting the carboxylic acid with a primary or secondary amine using standard peptide coupling agents.
Interactive Table: Esterification Conditions for this compound
| Reaction | Catalyst/Reagent | Solvent | Temperature | Key Feature |
| Fischer Esterification | H₂SO₄ or TsOH masterorganicchemistry.com | Excess Phenol (B47542) | Heat/Reflux libretexts.org | Equilibrium reaction; driven by removal of water. masterorganicchemistry.com |
| Steglich Esterification | DCC, DMAP mdpi.com | Aprotic solvent (e.g., CH₂Cl₂) | Room Temperature | Mild conditions, suitable for sensitive substrates. mdpi.com |
Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes. In the context of this compound synthesis, various catalytic systems can be applied.
Acid Catalysis : As mentioned, Brønsted and Lewis acids are fundamental in catalyzing the intramolecular cyclization of alkenyl alcohols to form the oxane ring. mdpi.com Phosphotungstic acid has been shown to be an effective catalyst for related Prins condensations to form substituted dioxanes, highlighting the utility of heteropoly acids in such transformations. researchgate.net
Palladium Catalysis : Palladium catalysts are versatile tools for C-C and C-O bond formation. While direct synthesis of the target molecule might not be the primary application, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are invaluable for creating substituted derivatives. mdpi.comchemrxiv.org For instance, a bromo-substituted this compound could be coupled with various boronic acids to generate a library of derivatives. mdpi.com Palladium catalysts are also used in the silylation of allylic ethers, which can be precursors to functionalized oxane systems. nih.gov
Functional Group Interconversions and Manipulations
The modification of a core molecular structure to generate derivatives is a key strategy in chemical synthesis. This allows for the systematic exploration of structure-activity relationships.
The synthesis of halogenated and other substituted derivatives of this compound can be achieved by two main approaches: either by using substituted starting materials or by direct functionalization of the final molecule.
A highly effective strategy involves synthesizing a halogenated version of the target molecule, which then serves as a versatile intermediate for further diversification. For example, one could perform a Fischer esterification between oxane-4-carboxylic acid and a halogenated phenol (e.g., 4-bromophenol). The resulting p-bromothis compound can then undergo a variety of palladium-catalyzed cross-coupling reactions. As demonstrated in the synthesis of related aryl furan-carboxylates, a bromoaryl group can be coupled with various aryl and heteroaryl boronic acids under Suzuki coupling conditions (e.g., using Pd(PPh₃)₄ as a catalyst) to yield a diverse array of biaryl derivatives. mdpi.com This modular approach allows for the late-stage introduction of chemical diversity.
Direct halogenation of the phenyl ring of the final product is also possible using electrophilic aromatic substitution, although this may suffer from issues with regioselectivity depending on the reaction conditions.
Introduction of Hydroxy and Amino Functionalities onto Oxane-4-carboxylate Rings
The introduction of hydroxyl (-OH) and amino (-NH2) groups onto the oxane-4-carboxylate scaffold is a critical step in the development of new derivatives with potentially enhanced biological activities or modified physicochemical properties. These functional groups can serve as handles for further molecular elaboration or participate in key interactions with biological targets. Methodologies for these transformations often draw from established reactions in carbocyclic and other heterocyclic systems, adapted for the oxane ring.
Hydroxylation Strategies:
Direct hydroxylation of the saturated oxane ring is challenging. A common strategy involves the generation of an enolate from the corresponding ketone precursor, followed by reaction with an electrophilic oxygen source. For instance, the ketone derived from this compound can be treated with a base to form an enolate, which is then oxidized.
Another approach involves leveraging C-H functionalization chemistry. While direct C-H oxidation can be difficult to control, catalyst-directed approaches offer greater selectivity. Inspired by methodologies for functionalizing complex alcohols, it is conceivable that a remote C-H bond on the oxane ring could be targeted for oxidation, although this remains a developing area of synthesis. acs.org
The table below summarizes potential hydroxylation methods applicable to oxane-4-carboxylate precursors.
| Precursor Type | Reagent/Catalyst | Reaction Type | Potential Outcome |
| Oxane-4-one carboxylate | m-CPBA | Baeyer-Villiger Oxidation | Lactone insertion |
| Oxane-4-one carboxylate | V-catalyst / H₂O₂ | α-hydroxylation | α-Hydroxy ketone |
| Oxane-4-one carboxylate | BBr₃ | Demethylation (of methoxyaryl groups) | Phenolic hydroxyl group nih.gov |
| Substituted Phenyl Precursor | SO₂Cl₂ / NBS, then BBr₃ | Halogenation and Demethylation | Introduction of hydroxyl groups on the phenyl ring nih.gov |
Amination Strategies:
The introduction of amino functionalities often relies on reductive amination of a ketone precursor. This highly versatile reaction involves the condensation of a ketone with ammonia (B1221849) or a primary amine to form an imine, which is then reduced in situ to the corresponding amine. This method allows for the installation of both primary and secondary amino groups.
Catalytic methods are also emerging for C-H amination. While direct application to the oxane ring is not widely documented, rhodium-catalyzed reactions have been used for C-H coupling to introduce amino groups in other heterocyclic systems. researchgate.net Another advanced approach is biocatalysis, which utilizes enzymes like transaminases for the synthesis of amines from ketones. youtube.comyoutube.com These enzymatic methods offer high stereoselectivity and operate under mild, environmentally friendly conditions. youtube.comyoutube.com
The following table outlines key amination methodologies.
| Precursor Type | Reagent/Catalyst | Reaction Type | Potential Outcome |
| Oxane-4-one carboxylate | NH₃ / NaBH₃CN | Reductive Amination | Primary amine at C-4 |
| Oxane-4-one carboxylate | R-NH₂ / NaBH(OAc)₃ | Reductive Amination | Secondary amine at C-4 |
| Oxane-4-one carboxylate | Reductive Aminase (enzyme) | Biocatalytic Reductive Amination | Chiral amine at C-4 youtube.com |
| Phenyl Precursor | Rh(III) catalyst, α-cyano-α-diazoesters | C-H Coupling/Annulation | Functionalized aminocinnoline derivative researchgate.net |
Green Chemistry Principles in this compound Synthesis
The synthesis of fine chemicals and pharmaceutical intermediates like this compound is increasingly guided by the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve safety. nih.gov These principles can be applied across the entire synthetic route, from the selection of starting materials to the final purification steps. nih.gov
Key applications of green chemistry in the synthesis of this compound and its derivatives include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions like catalytic hydrogenation are highly atom-economical. Multicomponent reactions (MCRs) and one-pot syntheses are also powerful strategies for improving atom economy by reducing the number of intermediate isolation and purification steps. nih.gov
Safer Solvents and Reaction Conditions: A major source of waste in chemical synthesis is the use of volatile and hazardous organic solvents. nih.gov Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or biodegradable solvents. nih.gov For the synthesis of this compound, exploring solvent-free conditions or using greener solvents like acetone (B3395972) or toluene (B28343) in place of more hazardous options like benzene (B151609) is a key consideration. nih.govresearchgate.net Furthermore, developing reactions that proceed under mild conditions (lower temperature and pressure) reduces energy consumption. researchgate.net
Renewable Feedstocks: While the core structure of this compound is typically derived from petrochemical sources, green chemistry principles encourage the investigation of bio-based starting materials. nih.gov For example, certain alcohols used in the synthesis could potentially be derived from fermentation processes. youtube.com
Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. youtube.com As mentioned previously, enzymes like reductive aminases could be employed for the asymmetric synthesis of amino-functionalized oxane derivatives, a process that is difficult to achieve with traditional chemical methods. youtube.com
The table below illustrates how green chemistry principles can be integrated into the synthesis of this compound family.
| Green Chemistry Principle | Application in this compound Synthesis | Example |
| Catalysis | Use of recyclable heterogeneous catalysts for hydrogenation. | Pd/NiO or Rh/Al₂O₃ for aromatic ring reduction. rsc.orgmlsu.ac.in |
| Atom Economy | Employing addition reactions that incorporate all atoms into the product. | Catalytic hydrogenation of a phenyl precursor to an oxane ring. numberanalytics.com |
| Safer Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Using acetone or toluene instead of benzene; exploring water as a medium for enzymatic steps. nih.govresearchgate.net |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic resolutions or reductive aminations that operate under mild physiological conditions. youtube.com |
| Use of Renewable Feedstocks | Sourcing starting materials from biological origins. | Utilizing bio-derived alcohols as precursors for esterification. youtube.com |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Employing chemoselective reagents that target a specific functional group in a multifunctional molecule. |
By systematically applying these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible, aligning with the modern demands of the chemical and pharmaceutical industries. nih.govunibo.it
Elucidation of Reaction Mechanisms Pertaining to Phenyl Oxane 4 Carboxylate
Mechanistic Investigations of Oxane Ring Formation and Transformations
The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in many natural products and bioactive molecules. nih.gov Its synthesis and subsequent transformations involve a variety of well-established and novel mechanistic pathways.
The construction of the tetrahydropyran ring can be achieved through several strategic cyclization reactions, broadly categorized as electrophilic or nucleophilic.
Electrophilic Cyclization: These pathways typically involve the intramolecular attack of a nucleophile, often an alcohol, onto an electrophilic carbon. A prominent example is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.gov The mechanism proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene nucleophile to form the six-membered ring. nih.govyoutube.com Variations of this reaction are powerful tools for stereoselective THP synthesis. nih.govnih.gov Another common electrophilic route is the acid-catalyzed intramolecular hydroalkoxylation of alkenyl alcohols, where a protonated double bond is attacked by the hydroxyl group. researchgate.net The presence of certain groups, like silicon, can be essential for the cyclization to occur effectively. researchgate.net
Nucleophilic Cyclization: These methods rely on an intramolecular nucleophilic substitution reaction (SN2). The Williamson ether synthesis is a classic example, where an alkoxide derived from a 1,5-halohydrin or a related substrate displaces a leaving group to form the cyclic ether. acs.org The kinetics of forming four-membered rings like oxetanes are often slower than for five- or six-membered rings, necessitating the use of strong bases and good leaving groups. acs.org Similar principles apply to the formation of the more stable six-membered oxane ring from appropriate acyclic precursors, such as 1,5-diols or haloalcohols. mdpi.com
| Cyclization Strategy | Key Intermediate | Catalyst/Reagent | Description | Citations |
| Prins-type Cyclization | Oxocarbenium ion | Lewis or Brønsted Acid (e.g., TMSOTf, SnBr4) | An electrophilic addition of an aldehyde/ketone to a homoallylic alcohol, followed by intramolecular capture of the resulting oxocarbenium ion. | nih.govnih.govyoutube.com |
| Intramolecular Hydroalkoxylation | Protonated Alkene | Brønsted Acid (e.g., H2SO4) | Acid-catalyzed intramolecular addition of a hydroxyl group across a carbon-carbon double bond. | researchgate.net |
| Williamson Ether Synthesis | Alkoxide | Base (e.g., NaH, KOtBu) | An intramolecular SN2 reaction where an alkoxide displaces a leaving group (e.g., halide, mesylate) on the same molecule. | acs.org |
| Epoxide-Opening Cyclization | Epoxide | Acid or Base | Intramolecular opening of a suitably positioned epoxide by a hydroxyl group, favoring the 6-endo-tet cyclization for THP formation. | rsc.orgnih.gov |
While the oxane ring is generally stable, it can undergo ring-opening and expansion reactions under specific conditions.
Ring-Opening Mechanisms: The cleavage of the oxane ring typically requires activation by an acid (Brønsted or Lewis) to make one of the C-O bonds susceptible to nucleophilic attack. researchgate.net For instance, treatment with a Lewis acid can facilitate ring-opening by a nucleophile. researchgate.net The regioselectivity of the attack on an asymmetrical oxane is influenced by both steric and electronic factors. In some cases, such as with certain marine toxins containing tetrahydropyran structures, radical attack (e.g., by a hydroxyl radical) can also lead to ring-opening. researchgate.net
Ring-Expansion Mechanisms: Ring-expansion provides a route to tetrahydropyrans from smaller heterocyclic systems. For example, tetrahydrofuran (B95107) lignans (B1203133) containing an iodomethyl group can be expanded to tetrahydropyran neolignans via a hydride or H₂ ring-expansion reaction. acs.org Similarly, the expansion of smaller rings like oxetanes can be a strategy for synthesizing larger heterocycles. acs.orgmagtech.com.cn These reactions often proceed through rearrangement mechanisms, such as those mediated by ylides under photochemical conditions, which have been shown to involve diradical pathways. rsc.org
Carboxylate Group Reactivity and Modification Mechanisms
The phenyl carboxylate moiety is a key functional group that governs a significant portion of the molecule's reactivity, particularly in substitution and cleavage reactions.
Transesterification is a fundamental reaction for esters, involving the exchange of the alkoxy or aryloxy group. rsc.orgwikipedia.org In the case of Phenyl oxane-4-carboxylate, this would typically involve reacting it with an alcohol to displace the phenol (B47542) group. The reaction is generally reversible and can be catalyzed by either acids or bases. wikipedia.orgbyjus.com
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile, such as an alkoxide ion (RO⁻), directly attacks the electrophilic carbonyl carbon of the ester. byjus.commasterorganicchemistry.com This leads to a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide (PhO⁻) as the leaving group to form the new ester. masterorganicchemistry.com
Acid-Catalyzed Mechanism: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comlibretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a neutral alcohol molecule. youtube.comlibretexts.org A tetrahedral intermediate is formed, followed by a series of proton transfers. masterorganicchemistry.com This results in the protonation of the phenoxy group, turning it into a good leaving group (phenol). Finally, the tetrahedral intermediate collapses, eliminating phenol and, after deprotonation of the carbonyl, yielding the new ester. youtube.commasterorganicchemistry.com
| Catalysis | Key Steps | Intermediate | Driving Force | Citations |
| Base-Catalyzed | 1. Nucleophilic attack by alkoxide. 2. Elimination of phenoxide leaving group. | Tetrahedral Alkoxide Adduct | Formation of a more stable ester or removal of a product. | byjus.commasterorganicchemistry.com |
| Acid-Catalyzed (Fischer) | 1. Protonation of carbonyl. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of phenol. 5. Deprotonation. | Protonated Tetrahedral Adduct | Protonation of the leaving group to improve its leaving ability; often driven by using the alcohol as a solvent. | youtube.commasterorganicchemistry.comlibretexts.org |
While transesterification modifies the ester by exchanging the alcohol/phenol portion, metal catalysts can enable other transformations. The carboxylate group itself is relatively inert to many metal-catalyzed cross-coupling reactions. However, it can function as a directing group in C-H activation reactions, guiding a metal catalyst to a specific position on the molecule, most commonly the ortho position of the phenyl ring. rsc.org This strategy allows for the precise and efficient formation of new carbon-heteroatom bonds (e.g., C-N, C-O, C-S) at a site that might otherwise be unreactive. dmaiti.com The mechanism involves the coordination of the metal to the carboxylate's oxygen, forming a metallacycle that positions the catalyst in proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization. dmaiti.comnih.gov
Phenyl Group Functionalization Mechanisms
Direct functionalization of the phenyl ring offers a powerful way to modify the properties of this compound. Transition-metal-catalyzed C-H activation is a premier strategy for this purpose, as it avoids the need for pre-functionalized substrates. rsc.orgnih.gov
The mechanism for these reactions, particularly with palladium catalysts, often involves the substrate's directing group (like the ester's carbonyl oxygen) coordinating to the metal center. dmaiti.com This forms a cyclometalated intermediate, which selectively activates a specific C-H bond (typically ortho to the directing group) due to geometric proximity. nih.gov Once the C-H bond is cleaved, the resulting aryl-metal species can engage in various coupling reactions, such as olefination, arylation, or alkylation, to form new C-C bonds. nih.gov This approach is highly valuable for the late-stage functionalization of complex molecules, allowing for the introduction of diverse functionalities with high regioselectivity. dmaiti.comrutgers.edu
| Catalytic System | Reaction Type | Mechanistic Feature | Advantage | Citations |
| Pd(II)/Ligand | C-H Arylation/Olefination | Carboxylate-directed cyclometalation | High regioselectivity for ortho-functionalization. | dmaiti.comnih.gov |
| Rh(III)/Cp * | C-H Alkylation/Amidation | 5-membered metallacycle formation | Broad functional group tolerance. | nih.gov |
| Co(II)/Ligand | C-H Alkylation | Directed metallacycle formation | Use of a less expensive, earth-abundant metal. | nih.gov |
| Pd/Non-covalent Interaction | Distal C-H Functionalization | Template-based assembly to reach meta/para positions | Functionalization at positions not accessible by standard directing groups. | dmaiti.com |
C-H Activation and Arylation Mechanisms
The direct functionalization of C-H bonds, particularly through arylation, represents a powerful strategy in modern organic synthesis. For substrates containing an oxetane (B1205548) ring, a four-membered ether, these reactions provide an efficient route to complex molecules. While research on this compound itself is not extensively detailed, the mechanisms can be inferred from studies on similar oxetane and phenylacetic acid derivatives.
The C-H arylation of oxetanes has been successfully achieved using nickel/aldehyde photocatalysis. rsc.org This method addresses challenges of previous techniques by employing a reproducible light source and avoiding hazardous solvents. rsc.org The process is believed to involve a photoexcited hydrogen-atom transfer (HAT) catalyst that abstracts a hydrogen atom from the oxetane ring, typically at the position adjacent to the oxygen atom, to form an alkyl radical. This radical then engages with a nickel catalyst in a cross-coupling cycle with an aryl halide to form the C-C bond.
Palladium (Pd) catalysis is also a cornerstone of C-H activation. nih.govnih.gov In reactions involving substrates with directing groups, such as the carboxylate in phenyl acetic acids, the mechanism often begins with the coordination of the directing group to the palladium center. nih.gov This brings the catalyst into proximity with a specific C-H bond (often at the ortho position of an aromatic ring or an alpha-position to a carboxylate), facilitating its cleavage in a step known as cyclometalation to form a palladacycle intermediate. nih.govnih.gov Subsequent steps involve oxidative addition of an arylating agent (like a diaryliodonium salt or an aryltrifluoroborate), followed by reductive elimination to form the new aryl-aryl or alkyl-aryl bond and regenerate the active Pd(II) catalyst. nih.govnih.gov For phenyl acetic acid derivatives, this approach has enabled the ortho-C-H coupling, demonstrating the directing power of the carboxyl group. nih.gov
Mechanistic studies on Pd-catalyzed C-H arylation with diaryliodonium salts have provided strong evidence that the turnover-limiting step is the oxidation of a dimeric Pd complex by the iodonium (B1229267) salt. nih.gov This suggests the involvement of a high-oxidation-state palladium species as a key intermediate in the catalytic cycle. nih.gov
Table 1: Catalyst Systems for Arylation of Ethers and Related Compounds
| Catalyst System | Arylating Reagent | Directing Group | Key Mechanistic Feature | Source |
|---|---|---|---|---|
| Ni/p-cyanobenzaldehyde | Aryl Halides | Ether Oxygen | Photocatalyzed Hydrogen-Atom Transfer (HAT) | rsc.org |
| Pd(OAc)₂ | Diaryliodonium Salts | Pyridine, Carboxylate | Turnover-limiting oxidation of Pd dimer | nih.gov |
| Pd(TFA)₂/L* | Aryltrifluoroborates | Carboxylic Acid | C-H activation via κ² coordination of carboxylate | nih.gov |
L = Ligand
Substitution and Addition Reactions on Aromatic Moieties
The phenyl group of this compound can undergo substitution reactions, while the carboxylate moiety itself is susceptible to nucleophilic attack. The stability of the oxetane ring is a critical factor during these transformations. Research has shown that many oxetane-carboxylic acids are unstable and can isomerize into lactones upon heating or even during storage at room temperature. researchgate.net This instability can significantly impact reaction yields and must be considered when designing synthetic routes. researchgate.net
While direct studies on this compound are limited, reactions of analogous compounds provide insight. For instance, Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate serves as an effective carbonyl source for synthesizing carbamates and ureas. organic-chemistry.org In these reactions, an amine acts as a nucleophile, attacking the carbonyl carbon of the carboxylate. This leads to the displacement of the phenoxy group in a nucleophilic acyl substitution mechanism. organic-chemistry.org This type of transformation is highly plausible for this compound, allowing for the formation of amides and other derivatives from the carboxylate function.
The oxetane ring itself is generally stable under basic conditions used for transformations like ester hydrolysis or the formation of amides. chemrxiv.org However, it is sensitive to strong acids, which can promote ring-opening reactions. chemrxiv.org This dichotomy in stability dictates the choice of reagents and conditions for any reaction involving this class of compounds. For example, esterification of an oxetane-carboxylic acid is best performed under basic conditions, as acidic catalysis can lead to the decomposition of the oxetane ring. chemrxiv.org
Kinetic Studies of this compound Reactions
Kinetic analysis is crucial for understanding the detailed mechanism and rate-determining steps of a chemical reaction. For complex processes like C-H activation and arylation, kinetic studies help to elucidate the roles of the catalyst, substrates, and other reagents.
In studies of Pd-catalyzed C-H arylation, kinetic experiments established the reaction order for each component. nih.gov For the arylation of 3-methyl-2-phenylpyridine (B78825) with a diaryliodonium salt, the reaction was found to be first order in the palladium catalyst and the iodonium salt, and zero order in the C-H substrate under typical conditions. nih.gov This indicates that the C-H activation step itself is not the slowest (turnover-limiting) step of the reaction; rather, the oxidation of the palladium catalyst is rate-determining. nih.gov Furthermore, kinetic isotope effect (KIE) studies, which compare the reaction rates of substrates containing hydrogen versus deuterium (B1214612) at the C-H bond, provide insight into whether the C-H bond is broken in the rate-determining step.
Kinetic studies on the nucleophilic substitution reactions of related compounds, such as 2,4-dinitrophenyl benzenesulfonates with pyridines, have been used to distinguish between different mechanistic pathways. researchgate.net The linearity of Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile or leaving group, can indicate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a discrete intermediate. researchgate.net For example, a stepwise mechanism with a Meisenheimer complex was concluded for the C–O bond fission in the reaction of Y-substituted-phenyl phenyl carbonates. researchgate.net
Table 2: Kinetic Data for Reactions of Related Phenyl Compounds
| Reaction System | Kinetic Parameter | Value/Observation | Mechanistic Implication | Source |
|---|---|---|---|---|
| Pd-catalyzed arylation of 3-methyl-2-phenylpyridine | Reaction Order in [Pd] | 1.0 | Oxidation of Pd is part of the rate-determining step | nih.gov |
| Pd-catalyzed arylation of 3-methyl-2-phenylpyridine | Reaction Order in [Substrate] | 0 | C-H cleavage is not the rate-determining step | nih.gov |
| Phenyl-shift in phenethyl phenyl ether (β-PPE) | Effect of o-methoxy substituent | Accelerates migration rate | Lowers energy of transition state | nih.gov |
| Phenyl-shift in phenethyl phenyl ether (β-PPE) | Effect of p-methoxy substituent | No significant change in rate | First transition state energy dominates overall rate | nih.gov |
| Pyridinolysis of 2,4-dinitrophenyl benzenesulfonate | Brønsted βnuc (S-O fission) | 0.62 | Concerted mechanism with significant bond formation | researchgate.net |
| Pyridinolysis of Y-substituted-phenyl phenyl carbonates | Brønsted βnuc (C-O fission) | 0.38 | Stepwise mechanism via a Meisenheimer complex | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of Phenyl Oxane 4 Carboxylate
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity of atoms in Phenyl oxane-4-carboxylate can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the saturated oxane ring and the aromatic phenyl group. The phenyl protons typically appear in the downfield region from 7.0 to 7.5 ppm. The protons ortho to the ester linkage are expected to be the most deshielded, followed by the para and meta protons.
The protons on the oxane ring would appear in the more upfield, aliphatic region. The proton at the C4 position, being adjacent to the electron-withdrawing carboxylate group, is expected to resonate around 2.6-2.8 ppm as a multiplet. The protons on the carbons adjacent to the ring oxygen (C2 and C6) would be deshielded and appear between 3.5 and 4.1 ppm. The remaining ring protons at C3 and C5 would be found further upfield, typically between 1.8 and 2.2 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded carbon, with an expected chemical shift in the range of 170-175 ppm. The carbons of the phenyl ring would produce signals between approximately 121 and 151 ppm. The ipso-carbon, directly attached to the ester oxygen, would be the most downfield of the aromatic carbons. The aliphatic carbons of the oxane ring would appear upfield, with the C2/C6 carbons resonating around 66-68 ppm due to the attached oxygen, the C4 carbon at approximately 40-43 ppm, and the C3/C5 carbons around 28-30 ppm.
| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Phenyl (ortho) | ~7.4 | d (doublet) |
| Phenyl (meta) | ~7.2 | t (triplet) |
| Phenyl (para) | ~7.3 | t (triplet) |
| Oxane H4 (methine) | 2.6 - 2.8 | m (multiplet) |
| Oxane H2/H6 (methylene) | 3.5 - 4.1 | m (multiplet) |
| Oxane H3/H5 (methylene) | 1.8 - 2.2 | m (multiplet) |
| Carbon Position | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ester Carbonyl) | 170 - 175 |
| Phenyl (ipso-C) | ~151 |
| Phenyl (ortho/meta/para) | 121 - 130 |
| Oxane C4 | 40 - 43 |
| Oxane C2/C6 | 66 - 68 |
| Oxane C3/C5 | 28 - 30 |
To unambiguously assign these signals and understand spatial relationships, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the H4 proton and the protons at H3 and H5, confirming their adjacency on the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. A key correlation would be observed between the H4 proton of the oxane ring and the carbonyl carbon, confirming the position of the ester group.
Solid-State NMR: This technique can be used to study the compound in its crystalline form, providing valuable information about molecular conformation, packing, and polymorphism that is not accessible from solution-state NMR.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₂H₁₄O₃), the molecular weight is 206.24 g/mol . A high-resolution mass spectrometer (HRMS) would be used to determine the exact mass, confirming the molecular formula.
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at m/z = 206. The fragmentation pattern provides structural clues. Key fragmentation pathways would likely include:
Loss of a phenoxy radical (•O-C₆H₅), leading to a prominent acylium ion at m/z = 111.
Cleavage of the ester bond to produce a phenyl cation (C₆H₅⁺) at m/z = 77 or a phenoxy cation (C₆H₅O⁺) at m/z = 93.
Fragmentation of the oxane ring itself, which can undergo complex rearrangements and cleavages, often initiated by the loss of molecules like formaldehyde (B43269) (CH₂O) from the ring structure.
| m/z Value | Proposed Fragment Identity |
|---|---|
| 206 | [M]⁺• (Molecular Ion) |
| 111 | [M - •OC₆H₅]⁺ (Acylium ion) |
| 94 | [C₆H₅OH]⁺• (Phenol) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹. Other key absorptions include:
C-H stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the oxane ring appearing just below 3000 cm⁻¹.
C-O stretching: Two distinct C-O stretching bands are expected. The acyl-oxygen (C(=O)-O) stretch typically appears as a strong band between 1250-1300 cm⁻¹, while the ether C-O-C stretch of the oxane ring would absorb strongly in the 1150-1050 cm⁻¹ region.
C=C stretching: Aromatic ring stretching vibrations would produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the Raman spectrum would show strong signals for the aromatic ring breathing modes, which are often weak in the IR spectrum. The symmetric C-H stretching and the C=O stretching vibrations would also be visible.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium-Strong |
| Ester C=O Stretch | ~1735 | Very Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Ester C-O Stretch | 1300 - 1250 | Strong | Weak |
| Oxane C-O-C Stretch | 1150 - 1050 | Strong | Weak |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing a moderately polar compound like this compound. A typical method would involve:
Stationary Phase: A non-polar C18 (octadecylsilyl) or a Phenyl-Hexyl column. The latter can provide enhanced selectivity for aromatic compounds through π-π interactions.
Mobile Phase: A polar solvent system, typically a gradient mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Detection: A UV-Vis detector set to a wavelength where the phenyl group absorbs strongly, such as 254 nm.
In an HPLC chromatogram, the purity of the sample is determined by integrating the area of all detected peaks. A pure sample would ideally show a single, sharp peak. The area of the main peak as a percentage of the total area of all peaks provides a quantitative measure of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Disclaimer: The following data is illustrative, based on the analysis of structurally similar compounds, due to the absence of published GC-MS data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a volatile or semi-volatile mixture. In the analysis of this compound, GC separates the compound from any impurities or reactants based on its boiling point and interaction with the chromatographic column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.
The fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavage of the ester bond, fragmentation of the oxane ring, and loss of the phenyl group.
Major fragmentation patterns anticipated for this compound include:
Loss of the phenoxy radical (•OPh): Cleavage of the ester C-O bond would result in a stable acylium cation derived from the oxane ring.
Loss of the phenyl group (•Ph): Fragmentation may occur where the phenyl group is lost, leaving a carboxylate radical cation.
Fragmentation of the oxane ring: The saturated heterocyclic ring can undergo characteristic ring-opening and fragmentation, leading to a series of smaller ions. This can occur via alpha-cleavage adjacent to the ring oxygen.
McLafferty Rearrangement: While less common in this specific structure, if there were an appropriate gamma-hydrogen, a McLafferty rearrangement could occur, leading to a characteristic neutral loss.
A hypothetical fragmentation table for this compound is presented below.
Interactive Data Table: Hypothetical GC-MS Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structure of Fragment | Relative Abundance (%) |
| 206 | [M]⁺ | [C₁₂H₁₄O₃]⁺ | 15 |
| 113 | [M - •OPh]⁺ | [C₆H₉O₂]⁺ | 100 (Base Peak) |
| 94 | [PhOH]⁺ | [C₆H₆O]⁺ | 45 |
| 85 | [C₅H₉O]⁺ | C₅H₉O⁺ | 60 |
| 77 | [Ph]⁺ | [C₆H₅]⁺ | 55 |
| 55 | [C₄H₇]⁺ | C₄H₇⁺ | 70 |
This detailed fragmentation analysis allows for the unambiguous identification of this compound in a sample and can be used to distinguish it from its isomers.
Surface Sensitive Analytical Techniques for Thin Film and Interfacial Studies
Disclaimer: The data presented in this section is hypothetical and based on established principles from the analysis of analogous organic ester thin films, such as poly(methyl methacrylate), due to the lack of specific experimental data for this compound.
The characterization of this compound in the form of thin films or at interfaces is critical for applications in materials science and electronics. Surface-sensitive techniques provide detailed information about the elemental composition, chemical states, and topography of the material's surface, which often govern its properties and performance. intertek.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. azooptics.com For a thin film of this compound, XPS would be used to confirm its stoichiometry and identify the bonding environments of the constituent atoms (carbon and oxygen).
High-resolution scans of the C 1s and O 1s regions would be of particular interest. The C 1s spectrum is expected to be resolved into multiple peaks corresponding to the different chemical environments of the carbon atoms:
C-C/C-H bonds in the phenyl and oxane rings.
C-O bonds of the ether linkage in the oxane ring and the ester group.
O-C=O bond of the carboxylate group.
Similarly, the O 1s spectrum would show distinct peaks for the carbonyl oxygen (C=O) and the ether/ester oxygen (C-O). The binding energies are sensitive to the local chemical environment.
Interactive Data Table: Hypothetical XPS Data for a this compound Thin Film
| Spectral Region | Binding Energy (eV) | Assignment |
| C 1s | 284.8 | C-C, C-H (Adventitious Carbon Reference) |
| C 1s | 285.5 | C-C (Phenyl and Oxane Rings) |
| C 1s | 286.6 | C-O (Oxane Ring Ether and Ester) |
| C 1s | 289.0 | O-C=O (Ester Carbonyl) |
| O 1s | 532.5 | C=O (Ester Carbonyl) |
| O 1s | 533.8 | C-O (Ester and Oxane Ether) |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of a surface with near-atomic resolution. intertek.com For a thin film of this compound deposited on a substrate, AFM would be invaluable for assessing the film's quality and morphology.
Key information obtained from AFM analysis would include:
Surface Roughness: Quantifying the smoothness of the film, which is crucial for applications requiring uniform surfaces.
Film Homogeneity: Identifying the presence of any domains, aggregates, pinholes, or other defects that could compromise the film's integrity.
Growth Morphology: For films prepared by methods like spin-coating or vapor deposition, AFM can reveal the growth mechanism and the structure of molecular aggregates on the surface.
Together, XPS and AFM provide a comprehensive understanding of both the chemical and physical nature of this compound surfaces, which is essential for predicting and controlling its behavior in various applications.
Computational and Theoretical Chemistry Applied to Phenyl Oxane 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and reactivity, offering a predictive lens into chemical behavior.
Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for its balance of accuracy and computational cost. researchgate.net It is widely used to determine the ground-state electronic structure, optimized geometry, and thermodynamic properties of molecules like Phenyl oxane-4-carboxylate. researchgate.net Functionals such as B3LYP and PBE0 are commonly employed to calculate the optimized molecular structure, vibrational frequencies, and electronic properties. researchgate.netmdpi.com
The electronic characteristics are often described using global reactivity parameters derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net A large energy gap between these frontier orbitals suggests high kinetic stability, while a small gap indicates higher reactivity. mdpi.com These parameters, including chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω), quantify the molecule's resistance to charge transfer and its ability to accept electrons. mdpi.com For instance, a high electrophilicity index points to a greater capacity to accept electrons, which can be a crucial factor in predicting reaction mechanisms. mdpi.com DFT calculations are also instrumental in mapping potential energy surfaces to identify transition states and elucidate reaction pathways, providing a step-by-step view of chemical transformations. chemrxiv.org
Table 1: Representative Global Reactivity Parameters Calculated via DFT (Note: The following values are illustrative for a generic phenyl carboxylate derivative, as calculated in similar studies, to demonstrate the type of data generated from DFT.)
| Parameter | Formula | Typical Value (eV) | Description |
| EHOMO | - | -6.54 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | -2.29 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.25 | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.42 | Represents the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.13 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | 4.59 | Quantifies the energy lowering of a system when it accepts electrons. |
| Chemical Softness (σ) | 1 / η | 0.47 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
Data based on methodologies described in reference mdpi.com.
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles quantum mechanical calculations at each step of a time-trajectory. nih.gov This method allows for the exploration of the dynamic behavior of this compound, including its conformational changes over time, without reliance on pre-parameterized force fields. researchgate.net AIMD simulations can reveal complex conformational interplay between different parts of the molecule, such as the puckering of the oxane ring and the rotation of the phenyl carboxylate substituent. researchgate.net By simulating the system at a given temperature, AIMD provides a realistic view of the accessible conformational space and the transitions between different conformers, offering insights into the molecule's flexibility and its behavior in different environments. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation extend beyond single-molecule quantum calculations to explore the broader conformational possibilities and the collective behavior of multiple molecules.
The oxane ring in this compound is not planar and can adopt several conformations, primarily chair and boat forms. The substituents on the ring can occupy either axial or equatorial positions. Computational conformational analysis, often using a combination of molecular mechanics and DFT, is employed to determine the relative stability of these different conformers. researchgate.netnih.gov
Studies on similar heterocyclic systems have shown that the preferred conformation is heavily influenced by steric and electronic factors. researchgate.net For the oxane ring, the chair conformation is typically the most stable. The bulky phenylcarboxylate group is expected to preferentially occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). DFT calculations can quantify the energy differences between these conformers, providing a statistical distribution of their populations at thermal equilibrium. researchgate.net
Table 2: Illustrative Conformational Energy Profile (Note: These are hypothetical energy values for this compound to illustrate the output of conformational analysis.)
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Chair | Equatorial | 0.00 | >99 |
| Chair | Axial | 4.50 | <1 |
| Boat | - | 6.50 | <0.1 |
Molecular dynamics (MD) simulations using classical force fields are essential for studying how this compound molecules interact with each other and with solvent molecules. These simulations can model systems containing thousands of molecules over nanoseconds or longer, revealing patterns of self-assembly, solvation structures, and condensed-phase properties. researchgate.net Key intermolecular interactions for this molecule include π-π stacking between phenyl rings and dipole-dipole interactions involving the carboxylate group. researchgate.netmdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structural validation. nih.gov After obtaining a reliable, energy-minimized molecular structure using DFT, the same level of theory can be used to calculate various spectroscopic parameters.
For example, the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT is routinely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The calculated values are then compared with experimental spectra. A strong correlation between the predicted and measured shifts provides high confidence in the proposed molecular structure and its dominant conformation in solution. mdpi.comnih.gov Similarly, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum, helping to assign the absorption bands observed experimentally. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra. nih.gov This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization.
Table 3: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| Carbonyl (C=O) | 166.1 | 167.8 | +1.7 |
| Phenyl-C1 (ipso) | 153.7 | 153.9 | +0.2 |
| Phenyl-C2/C6 | 121.8 | 121.6 | -0.2 |
| Phenyl-C3/C5 | 130.5 | 131.2 | +0.7 |
| Phenyl-C4 | 127.2 | 127.7 | +0.5 |
| Oxane-C4 | 78.5 | 78.9 | +0.4 |
| Oxane-C2/C6 | 68.2 | 68.0 | -0.2 |
| Oxane-C3/C5 | 34.9 | 35.1 | +0.2 |
Methodology and data presentation format adapted from references researchgate.netmdpi.com.
Structure-Based Computational Design Methodologies for Molecular Interactions
The exploration of this compound and its derivatives as potential bioactive agents is significantly enhanced by the application of structure-based computational design. This powerful approach utilizes the three-dimensional (3D) structure of a biological target, such as a receptor or enzyme, to design and optimize ligands that can bind to it with high affinity and selectivity. The availability of high-resolution structures of therapeutic targets, often G protein-coupled receptors (GPCRs) or enzymes, has paved the way for the rational design of novel drugs. nih.govnih.gov While specific published studies focusing exclusively on this compound are not abundant in the public domain, the methodologies described herein are standard and would be directly applicable to understanding its molecular interactions.
Structure-based drug design (SBDD) allows for the visualization and analysis of the binding site of a target protein, enabling the design of molecules that fit sterically and electrostatically. nih.gov This contrasts with ligand-based methods, which rely on the knowledge of other active molecules. For a compound like this compound, which contains a rigid oxane ring and an aromatic phenyl group, SBDD can be particularly insightful for predicting its binding orientation and affinity.
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net In the context of this compound, docking simulations would be performed to predict how it interacts with the active site of a specific biological target. The process involves placing the 3D structure of this compound into the binding pocket of the target protein and evaluating the binding affinity using a scoring function.
The results of molecular docking can provide valuable insights into the binding mode, including the key amino acid residues involved in the interaction. For instance, the phenyl group could engage in π-π stacking or hydrophobic interactions, while the carboxylate group might form hydrogen bonds or salt bridges with charged residues in the binding site. The oxane ring, with its sp³-hybridized carbons, contributes to the molecule's three-dimensionality, which can influence its fit within a binding pocket. nih.gov
A hypothetical docking study of this compound into a generic GPCR binding pocket might yield results similar to those presented in Table 1.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
|---|---|---|---|
| GPCR Target A | -8.5 | Tyr123, Phe254, Arg301 | π-π stacking, Hydrophobic, Hydrogen bond |
| Enzyme Target B | -7.2 | Trp88, Val150, Lys199 | Hydrophobic, Hydrogen bond |
| Nuclear Receptor C | -9.1 | Phe310, Leu345, Gln372 | Hydrophobic, π-π stacking, Hydrogen bond |
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted this compound-protein complex over time. rsc.orgmdpi.com MD simulations provide a dynamic view of the molecular interactions, taking into account the flexibility of both the ligand and the protein. By simulating the movements of atoms and molecules over a specific period, researchers can assess the stability of the binding pose obtained from docking and identify any conformational changes that may occur upon binding.
Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the number and duration of intermolecular hydrogen bonds can be monitored throughout the simulation to quantify the strength of the interaction.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While SBDD relies on the target structure, QSAR models are built based on a set of molecules with known activities. For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.
In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov These fields are then used to build a statistical model that relates them to the observed biological activity. The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. This provides a roadmap for designing more potent compounds.
Table 3: Hypothetical QSAR Model Summary for this compound Analogs
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Key Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.65 | 0.92 | 0.78 | Steric, Electrostatic |
| CoMSIA | 0.68 | 0.94 | 0.81 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
These computational methodologies, from initial docking predictions to the dynamic insights from MD simulations and the predictive power of QSAR, form a comprehensive strategy for the rational design and optimization of ligands like this compound for specific biological targets.
Derivatives of Phenyl Oxane 4 Carboxylate and Structure Property Relationships
Design Principles for Modulating Phenyl Oxane-4-carboxylate Characteristics
The design of new this compound analogues is guided by established principles of physical organic chemistry, including substituent effects on ring structure and the electronic and steric influences of modifications to the aromatic system.
The tetrahydropyran (B127337) (THP) or oxane ring, a central feature of this compound, is not planar and typically adopts a chair conformation to minimize steric strain. The position and nature of substituents on this ring can significantly alter its conformational equilibrium and reactivity.
The stereochemical outcome of reactions involving the oxane ring, such as nucleophilic substitution at the anomeric carbon (C1), is heavily dependent on the reaction pathway, which can be either S_N1 or S_N2-like. nih.gov The choice of pathway and the resulting stereoselectivity can be influenced by the substituents present on the ring. For instance, destabilization of a solvent-separated oxocarbenium ion intermediate, which is characteristic of an S_N1 pathway, can increase the likelihood of an S_N2-like mechanism. nih.gov
Computational and experimental studies have shown that substituents can enforce a specific conformation. For example, in the formation of 2,6-disubstituted tetrahydropyrans, the presence of a 4-hydroxyl group was found to be essential for achieving stereodivergence under different reaction conditions. whiterose.ac.uk This is attributed to the formation of a strong intramolecular hydrogen bond that stabilizes a specific chair-like transition state. whiterose.ac.uk The introduction of substituents can also lead to puckering of the oxane ring to alleviate unfavorable eclipsing interactions. acs.org
The reactivity of the oxane ring is also influenced by these conformational changes. A pseudo-1,3-diaxial steric clash between substituents can increase the energy of a transition state, thereby disfavoring a particular reaction pathway. whiterose.ac.uk The stability of the oxane ring itself can be a target for modulation; for example, incorporating gem-dimethyl substitution at the 4-position of an oxetane (B1205548) ring (a smaller four-membered oxygen heterocycle) was shown to produce a more metabolically stable derivative compared to substitution at the 3-position. acs.org
Table 1: Influence of Substituents on Tetrahydropyran (THP) Ring Properties
| Substituent/Feature | Impact on Conformation & Reactivity | Reference |
| 4-Hydroxyl Group | Essential for stereodivergence in certain cyclization reactions by stabilizing transition states through hydrogen bonding. | whiterose.ac.uk |
| Anomeric Leaving Group | Axial leaving groups are favored in lower-energy chair conformations, predisposing the ring to S_N2-like displacement with inversion of configuration. | nih.gov |
| 2,6-Disubstitution | Can lead to pseudo-1,3-diaxial steric clashes, influencing the energy of transition states and stereochemical outcomes. | whiterose.ac.uk |
| General Substitution | Can cause ring puckering to minimize eclipsing interactions between substituents. | acs.org |
Modifications to the phenyl ring of this compound provide a powerful means to alter the molecule's electronic and steric profile. These changes can affect everything from reaction rates to intermolecular interactions.
Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the phenyl ring modifies the electron density of the aromatic system and, by extension, the carboxylate group. The acidifying effects of phenyl substituents have been studied extensively, with the general finding that a-phenyl substitution increases the acidity of parent carbon acids by 4.4 to 10.6 pK units, depending on the parent acid's pK. utk.edu This effect is attributed to a combination of resonance and polar (inductive) effects. utk.edu In the context of imidoylnitrenes, it was observed that electron-releasing substituents on an aryloxy group decrease the decomposition temperature of the azide (B81097) precursor, while electron-withdrawing groups increase it. mdpi.com
Steric Effects: The size and position of substituents on the phenyl ring can introduce steric hindrance, which may inhibit resonance by forcing the phenyl ring out of planarity with the rest of the molecule. utk.edu This "steric inhibition of resonance" can significantly attenuate the acidifying effect of a phenyl group. utk.edu For instance, the planarity of molecules can be disrupted by the introduction of bulky groups, which minimizes intramolecular interactions between adjacent rings. mdpi.com In a study on TEMPO-type nitroxides, a phenyl group located one carbon away from the α-carbon of the N-O radical moiety was found to increase the degree of steric hindrance, thereby affecting the molecule's reduction reactivity. rsc.org
The interplay of these effects is crucial in designing molecules for specific applications. In the development of inhibitors for the enzyme PDE4B, it was found through molecular docking that introducing a methoxy (B1213986) group at the para-position of a phenyl ring led to favorable interactions within the enzyme's binding pocket, enhancing inhibitory activity. nih.gov
Table 2: Summary of Phenyl Ring Substituent Effects
| Effect Type | Description | Example | Reference |
| Electronic (Inductive/Resonance) | Alters electron density, influencing acidity and reactivity. | Electron-withdrawing groups increase the stability of aryloxyimidoyl azide precursors. | mdpi.com |
| Phenyl groups generally increase the acidity of adjacent carbon centers. | a-Phenyl substitution can increase acidity by over 10 pK units. | utk.edu | |
| Steric | Hinders planarity and affects molecular conformation and reactivity. | Bulky substituents can force the phenyl ring out of plane, inhibiting resonance. | utk.edu |
| Influences intermolecular interactions and binding. | A phenyl group near a radical center can sterically hinder reduction reactions. | rsc.org |
Synthetic Strategies for Diverse this compound Analogues
Creating a library of this compound analogues requires versatile synthetic methodologies capable of introducing a wide range of functional groups and structural motifs.
Attaching other heterocyclic rings, such as pyrazoles and oxazoles, to the core structure can introduce new properties and potential biological activities. jetir.orgnih.gov
Pyrazole (B372694) Synthesis: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. jetir.orgnih.gov A one-pot, three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes, provides an efficient route to 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another method involves the aza-Michael addition of hydrazine to a chalcone, followed by cyclization and dehydration. jetir.org
Oxazole (B20620) Synthesis: A variety of methods exist for synthesizing the oxazole ring. One approach involves the copper-catalyzed intramolecular cyclization of functionalized enamides. researchgate.net A series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were successfully synthesized as potential PDE4 inhibitors. nih.gov Green synthesis approaches have also been reported, using eco-friendly solvents like dimethyl carbonate (DMC) or water to produce pyrazole and oxazole derivatives without a catalyst. kthmcollege.ac.in
Creating more complex, three-dimensional structures can lead to molecules with novel properties. This includes the formation of fused polycyclic systems and spirocycles, where two rings share a single atom.
Spirocyclic Derivatives: Spirocyclic oxetanes and other oxa-spirocycles have been synthesized, with studies showing that the incorporation of an oxygen atom into a spirocyclic unit can dramatically improve water solubility and lower lipophilicity. rsc.orgnih.gov A facile route to spirocyclic oxazole derivatives involves a [3+2] cycloaddition reaction between 2-arylidene cycloalkanones and azaoxyallyl cations generated in situ. nih.gov Similarly, a one-pot process of umpolung allylation followed by aza-Prins cyclization has been used to access six-membered spiro azacyclic oxindole (B195798) derivatives. researchgate.net
Polycyclic Derivatives: The construction of fused ring systems containing an oxane moiety is a common challenge in the synthesis of natural products. rsc.org Strategies to achieve this include ring-closing enyne metathesis and intramolecular Pauson-Khand reactions, which have been used to create oxacyclic spirooxindole derivatives that can be further elaborated into polycyclic frameworks. researchgate.net
Structure-Reactivity Correlations in this compound Systems
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are computational methods used to correlate a compound's chemical structure with its biological activity or physical properties. mdpi.com These models are invaluable for predicting the properties of new analogues and guiding synthetic efforts. nih.gov
QSAR models can be developed to understand how different structural features contribute to a molecule's function. For example, a QSAR study on whiterose.ac.ukkthmcollege.ac.inacs.org oxadiazole derivatives acting as S1P1 receptor agonists revealed that for one subset of compounds, Moran autocorrelation descriptors related to atomic van der Waals volumes, masses, and polarizabilities were key to improving agonist action. tsijournals.com For another subset, electronic and polarization effects appeared to be the governing features. tsijournals.com
In a study of thromboxane (B8750289) A2 receptor antagonists, 4D-QSAR analysis was used to build models that identified specific 3D pharmacophore requirements. nih.gov These models could pinpoint spatial locations where certain atom types would boost activity, as well as regions that should not be occupied by an active inhibitor. nih.gov Such detailed analyses provide a rational basis for drug design, moving beyond simple trial-and-error by quantifying the impact of structural modifications. mdpi.comtsijournals.com
Table 3: Examples of QSAR Descriptors and Their Significance
| QSAR Study Subject | Key Descriptors/Findings | Significance | Reference |
| whiterose.ac.ukkthmcollege.ac.inacs.org Oxadiazole S1P1 Agonists | Moran Autocorrelation (MATS) descriptors (weighted by atomic volume, mass, polarizability); Burden matrix eigenvalues (electronic effects). | Identified distinct mechanisms of action for different substituted series and provided guidelines for improving agonist action. | tsijournals.com |
| Thromboxane A2 Receptor Antagonists | Grid Cell Occupancy Descriptors (GCODs) from 4D-QSAR analysis. | Provided a detailed 3D pharmacophore map, identifying specific spatial sites for favorable and unfavorable interactions. | nih.gov |
| Amide-based Xanthine Oxidase Inhibitors | Descriptors selected by heuristic methods and XGBoost, modeled with support vector regression (SVR). | Created a predictive model for inhibitory effects, demonstrating the power of machine learning in QSAR. | nih.gov |
Phenyl Oxane 4 Carboxylate in Advanced Materials Science
Integration into Polymer and Composite Systems
The structure of phenyl oxane-4-carboxylate makes it a candidate for integration into various polymer and composite systems, either as a monomer, a pendant group, or a functional additive. The oxane ring provides steric bulk and a degree of conformational rigidity, while the phenyl and carboxylate moieties offer avenues for tuning properties like thermal stability and intermolecular interactions.
Polymerization can be envisioned through functionalization of the phenyl ring or by leveraging the oxane structure itself. For instance, the introduction of polymerizable groups (like vinyl or acrylic moieties) onto the phenyl ring would allow it to be incorporated as a side chain in addition polymers. This approach is a common strategy for modifying the properties of bulk polymers, where the pendant group can influence the glass transition temperature (Tg), refractive index, and mechanical strength.
Alternatively, the oxane ring could be opened via ring-opening polymerization (ROP) under specific catalytic conditions, although this is less common for tetrahydropyrans compared to smaller cyclic ethers like oxiranes and oxetanes. A more likely role is as a component in polyesters or polyamides, where a di-functionalized version of the molecule (e.g., with carboxylic acid groups on both the phenyl and oxane moieties) could act as a novel monomer.
Functional Materials Development Utilizing Oxane-Carboxylate Scaffolds
The oxane-carboxylate framework serves as a versatile scaffold for designing materials with specific, tailored functionalities. By modifying the phenyl ring or attaching other functional units, materials for electronics, optics, and sensing can be developed.
Applications in Electronic and Optoelectronic Materials
The development of materials for electronic and optoelectronic devices often relies on molecules that combine high thermal stability, specific dielectric properties, and optical transparency or high refractive index. While not intrinsically conductive, the this compound scaffold possesses features relevant to these applications.
The incorporation of phenyl groups into polymer backbones is a well-established method for increasing the refractive index and thermal stability of materials. For example, phenyl-rich silicone polymers are noted for their excellent thermal properties and are used in applications requiring high refractive indices. researchgate.net By analogy, polymers incorporating the this compound moiety could be developed as high-refractive-index materials for optical adhesives, encapsulants for light-emitting diodes (LEDs), or coatings for optical fibers.
Furthermore, the polarity of the carboxylate group can influence the dielectric properties of a material. Carboxyl-containing polydimethylsiloxanes (PDMS), a related class of materials, have been explored for use in electronic devices. ineosopen.org The ability to form ionomers by neutralizing the carboxyl groups with metal salts can create thermoplastic elastomers, which combine processability with elastomeric behavior, a useful property for flexible electronics. ineosopen.org
Table 1: Potential Properties of Polymers Incorporating this compound Based on Analogous Systems
| Property | Influencing Moiety | Potential Application | Analogous System Finding |
| High Refractive Index | Phenyl Group | Optical Coatings, LED Encapsulants | Phenyl-rich silicone polymers exhibit high refractive indices. researchgate.net |
| Thermal Stability | Phenyl Group | High-Performance Plastics | Phenyl-rich silicones show enhanced thermal resistance. researchgate.net |
| Tunable Dielectric Constant | Carboxylate Group | Capacitors, Insulators | Carboxyl-containing polymers are used in electronic components. ineosopen.org |
| Ionomer Formation | Carboxylate Group | Flexible Electronics, Actuators | Neutralized carboxyl-containing PDMS forms thermoplastic elastomers. ineosopen.org |
Photoresponsive and Smart Materials
Smart materials, which respond to external stimuli like light, heat, or pH, are at the forefront of materials innovation. The this compound structure can be functionalized to create such materials. By incorporating a photochromic group, such as an azobenzene (B91143) or spiropyran unit, onto the phenyl ring, the molecule could be made to undergo a reversible structural change upon irradiation with light of a specific wavelength.
When integrated into a polymer matrix or a liquid crystal phase, this photo-induced isomerization can trigger a macroscopic change in the material's properties, such as its color, shape, or polarity. This could lead to applications in optical data storage, smart windows, or light-activated actuators. The rigid oxane-carboxylate linker would serve to translate the molecular motion of the photoswitch into the bulk material.
Supramolecular Assembly and Self-Organized Structures
Supramolecular assembly involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule contains several features that could drive such self-assembly.
The phenyl rings can interact through π-π stacking, leading to the formation of columnar or lamellar structures. The carboxylate group is a potent hydrogen bond acceptor, capable of forming directional interactions with suitable donor molecules. Research on analogous heterocyclic compounds has shown that ester groups, while weaker hydrogen-bond participants than carboxylic acids, can still direct molecular packing and influence supramolecular architecture.
The interplay between these interactions could lead to the formation of complex, self-organized systems. For example, in a liquid crystalline phase, molecules of this type often align to form nematic, smectic, or cholesteric phases, which are crucial for display technologies. The combination of a rigid ring system (oxane), a linking group (carboxylate), and an aromatic unit (phenyl) is a classic design template for liquid crystal molecules.
Role in Material Engineering and Design
In material engineering, the ultimate goal is to design materials with precise control over their properties. The this compound scaffold offers a modular platform for achieving this. The distinct nature of its three main components allows for a systematic approach to material design.
The Phenyl Ring: This unit can be substituted with various functional groups to tune electronic properties, introduce photosensitivity, or attach polymerizable sites without altering the core scaffold.
The Carboxylate Linker: The ester group provides a polar, rigid connection. Its length and flexibility can be modified by replacing the direct ester with an extended chain (e.g., an alkoxy-carboxylate), influencing the spacing and mobility of the functional units.
The Oxane Ring: This saturated ring acts as a rigid, space-filling component. Its chair-like conformation can influence molecular packing in the solid state or liquid crystal phases.
This modularity allows material designers to rationally engineer properties. For instance, increasing the number of phenyl groups could enhance thermal stability and refractive index, while adding hydrogen-bond donors could promote specific supramolecular assemblies. This "building block" approach is fundamental to creating new materials for targeted, high-performance applications.
Crystallographic Studies and Solid State Chemistry of Phenyl Oxane 4 Carboxylate
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. mdpi.com For Phenyl oxane-4-carboxylate, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the absolute configuration of any chiral centers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure, from which the electron density distribution and, subsequently, the atomic positions can be mapped. researchgate.net
A typical crystallographic data table that would be generated from a single-crystal X-ray diffraction study of a this compound analogue is presented below.
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₁H₁₂O₃ |
| Formula Weight | 192.21 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, b = 5.432(2) Å, c = 18.987(7) Å |
| α = 90°, β = 105.45(3)°, γ = 90° | |
| Volume | 1004.5(7) ų |
| Z | 4 |
| Density (calculated) | 1.270 Mg/m³ |
| Absorption coefficient | 0.092 mm⁻¹ |
| F(000) | 408 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.128 |
| R indices (all data) | R1 = 0.058, wR2 = 0.142 |
| Absolute structure parameter | 0.1(2) |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound, several types of interactions are expected to play a crucial role.
Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be significant. In the crystal structures of analogous carboxylates, such as methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, C-H···O interactions are observed to link molecules into specific motifs. nih.gov These interactions, where a hydrogen atom bonded to a carbon atom interacts with an oxygen atom of a neighboring molecule, are crucial in directing the supramolecular assembly.
The interplay of these and other weaker interactions, such as van der Waals forces, dictates the final three-dimensional architecture of the crystal. For instance, in the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a complex network of N-H···N and N-H···O hydrogen bonds, along with other weak interactions, results in a stable three-dimensional structure. nih.gov
| Interaction Type | Description | Potential Role in this compound |
| C-H···O Hydrogen Bonding | Weak electrostatic interaction between a carbon-bound hydrogen and an oxygen atom. | Likely to link molecules into chains or sheets, influencing the overall packing motif. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Expected to contribute significantly to the lattice energy and influence the orientation of the phenyl groups. |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Provide general cohesive energy to the crystal lattice. |
Polymorphism and Cocrystallization of this compound Analogues
Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in materials science and the pharmaceutical industry, as different polymorphs can have different physical properties. While there is no specific information on the polymorphism of this compound in the provided search results, the study of polymorphism in analogous compounds suggests that it is a strong possibility. For example, two different polymorphs of a polar organic compound, (2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide, were identified, with the molecules adopting different conformations in each crystalline form. acs.org The formation of different polymorphs is often influenced by crystallization conditions such as solvent, temperature, and saturation.
Cocrystallization is another strategy to modify the physicochemical properties of a solid. It involves crystallizing a target molecule with a second, different molecule (a coformer) in a stoichiometric ratio. This can lead to the formation of a new crystalline solid with a unique structure and properties. The study of phenylbutazone (B1037) solvates with various solvents like benzene (B151609) and cyclohexane (B81311) demonstrates how different molecules can be incorporated into a crystal lattice, forming isostructural solvates. acs.org This principle can be extended to form cocrystals of this compound with suitable coformers, potentially altering its properties in a controlled manner.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state refers to the spatial arrangement of its atoms, which can be determined with high precision by single-crystal X-ray diffraction. For this compound, key conformational features would include the conformation of the oxane ring and the relative orientation of the phenyl and carboxylate groups.
| Conformational Feature | Description | Expected in this compound |
| Oxane Ring Conformation | The 3D shape of the six-membered oxygen-containing ring. | Likely to be a stable conformation such as a chair or a slightly distorted form. |
| Dihedral Angles | The angles between the planes of the phenyl, oxane, and carboxylate groups. | These will determine the overall molecular shape and will be influenced by crystal packing forces. |
Hirschfeld Surface Analysis for Intermolecular Interaction Quantification
Hirschfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com The Hirschfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions belonging to each molecule. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the nature and strength of different intermolecular contacts. nih.govnih.gov
The d_norm map uses a color scale to highlight regions of close contact between neighboring molecules. Red spots indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds, while blue regions represent longer contacts. mdpi.com White areas denote contacts with distances close to the van der Waals separation.
| Interaction Type | Typical Contribution to Hirschfeld Surface | Significance |
| H···H | 30-50% | Represents the contribution of van der Waals forces and is often the largest contributor. |
| H···O/O···H | 15-30% | Quantifies the extent of hydrogen bonding and other close oxygen-hydrogen contacts. |
| H···C/C···H | 10-20% | Indicates the presence of C-H···π interactions and other close carbon-hydrogen contacts. |
| C···C | 5-10% | Relates to the contribution of π-π stacking interactions. |
Future Research Trajectories and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The pursuit of more efficient and sustainable synthetic methods is a constant in chemical research. For compounds related to phenyl oxane-4-carboxylate, future efforts will likely focus on one-pot syntheses and the use of novel catalytic systems. For instance, researchers have successfully developed a one-pot route for the synthesis of novel 4-Aryl-3-methyl-1-phenyl-1H-pyrazolo[4,3-e] guidechem.comnih.govoxazine-6-selones, demonstrating the feasibility of complex molecular assembly in a single, efficient process. researchgate.net Another area of advancement is the use of stable and easily handleable reagents as alternatives to hazardous materials. A notable example is the use of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source for the synthesis of carbamates and ureas under mild conditions, which circumvents the need for toxic substances like phosgene. organic-chemistry.org Future research will likely build on these principles to develop streamlined and safer synthetic pathways for a variety of this compound derivatives.
Exploration of Unconventional Reaction Pathways and Mechanisms
Investigating non-traditional reaction pathways can unlock new chemical transformations and lead to the discovery of molecules with unique properties. For example, the synthesis of parent phosphetanes, phospholanes, phosphinanes, and phosphepanes has been achieved through a novel route utilizing a P-atom carrier, which allows for the release of the desired cyclic phosphines. nih.gov This type of innovative approach, if applied to the oxane ring system, could lead to new methods for functionalizing the oxane core of this compound. The development of novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides, which has shown promise for creating compounds with fungicidal activity, further illustrates the potential of exploring new reaction mechanisms to generate bioactive molecules. nih.gov
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental work. Density Functional Theory (DFT) calculations have been effectively used to elucidate the geometric characteristics and other physical properties of synthetic 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates. mdpi.com These computational studies can predict chemical reactivity, thermodynamic features, and even nonlinear optical behavior, providing valuable insights before a compound is ever synthesized. mdpi.com For future research on this compound derivatives, advanced computational models will be crucial for designing molecules with specific electronic and structural properties, thereby accelerating the discovery of new functional materials.
Design of Next-Generation Functional Materials Based on this compound Scaffolds
The this compound scaffold is a promising building block for the creation of advanced functional materials. Research into polysaccharide phenyl carbonates has demonstrated that these derivatives can self-assemble into reactive nanoparticles. mdpi.com These nanoparticles have potential applications in biomedicine, as they can be coupled with amino group-containing compounds like dyes and drugs under mild aqueous conditions. mdpi.com Furthermore, the structural motifs found in phenyl carboxylate derivatives are being used to construct coordination polymers with interesting architectures and potential applications in areas such as luminescent sensing. researchgate.net Future work in this area will likely focus on fine-tuning the structure of this compound derivatives to create materials with tailored optical, electronic, and biological properties.
Integration of this compound into Interdisciplinary Research Areas
The versatility of the this compound structure makes it a candidate for integration into a wide range of interdisciplinary research fields. For example, derivatives of 2-phenylthiazole-4-carboxamide (B13865131) have been synthesized and evaluated as potential anticancer agents. nih.gov Similarly, 4-phenoxy-phenyl isoxazoles have been identified as novel acetyl-CoA carboxylase inhibitors with potential for cancer therapeutics. nih.gov These examples highlight the potential for phenyl carboxylate-containing compounds to be explored in medicinal chemistry and chemical biology. The development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will facilitate their application in addressing challenges in human health and beyond.
Q & A
Q. What are the common synthetic routes for preparing phenyl oxane-4-carboxylate?
this compound is typically synthesized via esterification between oxane-4-carboxylic acid and a phenyl-containing alcohol or phenol derivative. A method analogous to the synthesis of 4-phenoxybenzoic acid (CAS 2215-77-2) involves acid-catalyzed condensation under reflux with azeotropic removal of water to drive the reaction . Solvent selection (e.g., toluene or DMF) and catalysts like sulfuric acid or DMAP can influence yield. Purity (>95%) is often achieved via recrystallization or column chromatography, as seen in similar ester syntheses .
Q. How should researchers purify this compound to achieve >95% purity?
Purification methods include:
- Recrystallization : Use solvents like ethanol or ethyl acetate, leveraging solubility differences.
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
- Distillation : For thermally stable derivatives, fractional distillation under reduced pressure. Purity validation requires HPLC or GC analysis, as described for structurally related compounds in reagent catalogs .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm ester linkage and phenyl/oxane ring substitution patterns.
- FT-IR : Peaks at ~1700–1750 cm indicate the carbonyl group.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 234.22 g/mol for CHO). Cross-referencing with databases like PubChem ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between HPLC and GC data?
Discrepancies may arise from differential volatility or detector sensitivity. Mitigation strategies include:
- Internal Standards : Use deuterated analogs or structurally similar compounds for calibration.
- Multi-Method Validation : Combine HPLC (for non-volatile impurities) and GC (for volatile byproducts).
- Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles to identify contaminants. This approach aligns with purity protocols for 4-phenoxybenzoic acid derivatives .
Q. What experimental design principles optimize the esterification reaction yield?
- Central Composite Design (CCD) : Vary temperature, catalyst concentration, and reaction time to model optimal conditions .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-limiting steps.
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) for activation energy reduction. Evidence from histamine analysis in tuna fish highlights CCD’s utility in resolving complex variable interactions .
Q. How does the phenyl group influence the stability of this compound under acidic/basic conditions?
- Acidic Hydrolysis : The ester bond may cleave via protonation of the carbonyl oxygen, yielding oxane-4-carboxylic acid and phenol.
- Basic Hydrolysis : Saponification produces the carboxylate salt, with rate dependence on hydroxide concentration. Stability studies on analogous esters (e.g., tert-butyl oxane-4-carboxylate) suggest pH-dependent degradation pathways, requiring controlled storage conditions .
Q. What advanced techniques address reproducibility challenges in surface-enhanced Raman spectroscopy (SERS) for this compound?
- Substrate Standardization : Use Au/Ag nanoparticles with uniform size and morphology to minimize signal variability .
- Multivariate Analysis : Apply PCA or PLS-DA to deconvolute overlapping spectral peaks. Reproducibility protocols from phenyl isocyanide SERS studies emphasize substrate characterization via TEM and UV-Vis .
Methodological Considerations
- Handling Hygroscopic Intermediates : Store precursors like oxane-4-carboxylic acid under inert atmosphere (N/Ar) and use molecular sieves during reactions .
- Environmental Safety : Follow waste disposal guidelines for phenyl-containing compounds, as outlined in safety data sheets for 4-phenylphenol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
